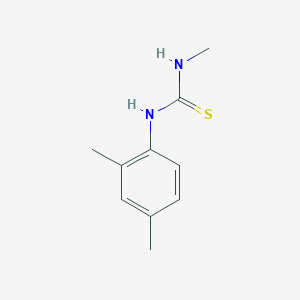

3-Methyl-1-(2,4-xylyl)thiourea

Overview

Description

3-Methyl-1-(2,4-xylyl)thiourea (3M1TU) is an organosulfur compound with a variety of applications in scientific research. It is a colorless solid that is soluble in water and alcohol, and is relatively stable under normal laboratory conditions. 3M1TU has been used as a reagent in many different types of chemical reactions, and is also known for its ability to bind to and activate various proteins, making it a valuable tool for biochemistry and pharmacology research.

Scientific Research Applications

Synthesis and Biological Activity

Thioureas are crucial in drug research due to their significant biological activities. Novel thiourea derivatives, such as 1-benzoyl-3-methyl thioureas, have been synthesized and shown to possess potent cytotoxicity against cancer cell lines, suggesting potential in anticancer activities. These compounds' structures were confirmed using advanced spectroscopic techniques, and their cytotoxicity was evaluated through in vitro assays, indicating more potent activity than some existing treatments (Ruswanto et al., 2015).

DNA-Binding and Antioxidant Properties

Research on nitrosubstituted acylthioureas has revealed their capability to interact with DNA, along with demonstrating antioxidant, cytotoxic, antibacterial, and antifungal activities. These findings point towards the potential use of thiourea derivatives in developing new anticancer strategies and in applications requiring DNA interaction studies (Tahir et al., 2015).

Coordination Chemistry and Fungicidal Activity

Thiourea derivatives have also been explored for their applications in coordination chemistry and their biological activities against fungi and yeast. Studies on N-benzoyl-N'-alkylthioureas and their metal complexes highlight their antifungal potential, offering insights into the development of new fungicides and antimicrobial agents (del Campo et al., 2004).

Nonlinear Optical (NLO) Properties

Unsymmetrical acyl thiourea derivatives have been synthesized and analyzed for their third-order nonlinear optical properties. This research demonstrates the significance of thiourea derivatives in developing new materials for NLO applications, providing a foundation for advancements in photonics and optoelectronics (Ashfaq et al., 2021).

Corrosion Inhibition

Thiourea derivatives have been investigated for their efficacy as corrosion inhibitors on metal surfaces. Experimental and computational studies reveal their potential to protect metals from corrosion, making them valuable in industrial applications where metal preservation is critical (Khaled, 2010).

Mechanism of Action

Target of Action

3-Methyl-1-(2,4-xylyl)thiourea is a derivative of thiourea, which has been shown to have diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antituberculosis, and antimalarial properties . .

Mode of Action

Thiourea derivatives have been shown to interact with various enzymes involved in metabolism . They have also demonstrated antibacterial, antifungal, anti-inflammatory, antioxidant, and antiproliferative activities .

Biochemical Pathways

Thiourea derivatives have been found to modulate the activity of many enzymes involved in metabolism . .

Result of Action

Thiourea derivatives have been shown to possess numerous beneficial properties, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-alzheimer, antitubercular, and antimalarial effects .

Safety and Hazards

Future Directions

Thiourea and its derivatives have extensive applications in diverse fields such as synthetic precursors of new heterocycles, pharmacological and materials science, and technology . They exhibit a wide variety of biological activities such as antitumor, enzyme inhibitory, anti-bacterial, anti-fungal, and anti-malarial activities and find utilization as chemosensors, adhesives, flame retardants, thermal stabilizers, antioxidants, polymers and organocatalysts . The interest in acyl thioureas has continually been escalating owing to their extensive applications .

properties

IUPAC Name |

1-(2,4-dimethylphenyl)-3-methylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2S/c1-7-4-5-9(8(2)6-7)12-10(13)11-3/h4-6H,1-3H3,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZAOAIZJMMTSFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=S)NC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30157793 | |

| Record name | 3-Methyl-1-(2,4-xylyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30157793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13278-55-2 | |

| Record name | N-(2,4-Dimethylphenyl)-N′-methylthiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13278-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-1-(2,4-xylyl)thiourea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013278552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyl-1-(2,4-xylyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30157793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-1-(2,4-xylyl)thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.965 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1S,2R,5S,7R,9S,11S,12S,16S)-15-Acetyl-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-14-en-5-yl] acetate](/img/structure/B84728.png)